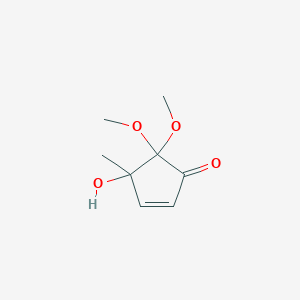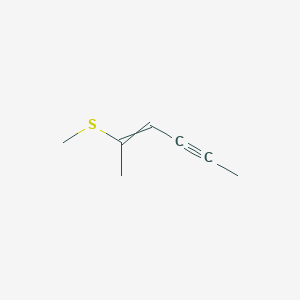![molecular formula C28H26N4O2S2 B14597191 2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide] CAS No. 61260-34-2](/img/structure/B14597191.png)
2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is a complex organic compound characterized by the presence of disulfide bonds and aniline groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] typically involves the reaction of 4-anilinophenyl acetamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] involves its interaction with molecular targets through its disulfide bonds and aniline groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is unique due to its specific combination of disulfide bonds and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
61260-34-2 |
|---|---|
Formule moléculaire |
C28H26N4O2S2 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-[[2-(4-anilinoanilino)-2-oxoethyl]disulfanyl]-N-(4-anilinophenyl)acetamide |
InChI |
InChI=1S/C28H26N4O2S2/c33-27(31-25-15-11-23(12-16-25)29-21-7-3-1-4-8-21)19-35-36-20-28(34)32-26-17-13-24(14-18-26)30-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,33)(H,32,34) |
Clé InChI |
UYUOJVNQZVGVFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CSSCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)






![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)






